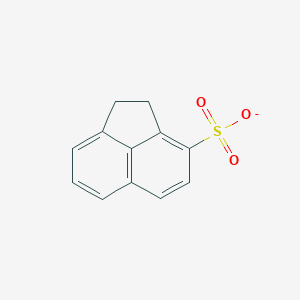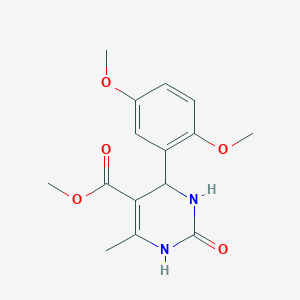![molecular formula C20H9ClN2O5 B11706861 11-Chloro-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3,4-dicarboxylic acid CAS No. 52239-18-6](/img/structure/B11706861.png)
11-Chloro-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-CHLORO-7-OXO-7H-[1,3]BENZIMIDAZO[2,1-A]BENZO[DE]ISOQUINOLINE-3,4-DICARBOXYLIC ACID is a complex heterocyclic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole core fused with an isoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-CHLORO-7-OXO-7H-[1,3]BENZIMIDAZO[2,1-A]BENZO[DE]ISOQUINOLINE-3,4-DICARBOXYLIC ACID typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-[(2,3-dibromopropyl)-sulfonyl]-1H-benzimidazole under base-catalyzed conditions . Another approach includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine, followed by further functionalization .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and catalyst-free reactions have been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
11-CHLORO-7-OXO-7H-[1,3]BENZIMIDAZO[2,1-A]BENZO[DE]ISOQUINOLINE-3,4-DICARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acid derivatives, while substitution reactions can produce a variety of halogenated compounds.
Scientific Research Applications
11-CHLORO-7-OXO-7H-[1,3]BENZIMIDAZO[2,1-A]BENZO[DE]ISOQUINOLINE-3,4-DICARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent chemosensor for detecting various ions.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 11-CHLORO-7-OXO-7H-[1,3]BENZIMIDAZO[2,1-A]BENZO[DE]ISOQUINOLINE-3,4-DICARBOXYLIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar core structure and exhibit comparable biological activities.
Benzo[de]isoquinoline-1,3-diones: These derivatives are also used as chemosensors and have similar synthetic routes.
Benzimidazole derivatives: Widely studied for their pharmacological properties and synthetic versatility.
Uniqueness
11-CHLORO-7-OXO-7H-[1,3]BENZIMIDAZO[2,1-A]BENZO[DE]ISOQUINOLINE-3,4-DICARBOXYLIC ACID stands out due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its applications in various fields, from medicinal chemistry to material science, highlight its versatility and importance in scientific research.
Properties
CAS No. |
52239-18-6 |
|---|---|
Molecular Formula |
C20H9ClN2O5 |
Molecular Weight |
392.7 g/mol |
IUPAC Name |
6-chloro-11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaene-15,17-dicarboxylic acid |
InChI |
InChI=1S/C20H9ClN2O5/c21-8-1-6-14-13(7-8)22-17-9-2-4-11(19(25)26)16-12(20(27)28)5-3-10(15(9)16)18(24)23(14)17/h1-7H,(H,25,26)(H,27,28) |
InChI Key |
UINNSXHKUBEPCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C3N2C(=O)C4=CC=C(C5=C(C=CC3=C45)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(4-Ethoxyphenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11706793.png)

![4-methyl-5'-(4-nitrophenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]](/img/structure/B11706802.png)
![N-{(E)-[2-(2-nitrophenoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B11706805.png)

![3,3-bis(4-methylphenyl)-3',5'-diphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]](/img/structure/B11706810.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11706811.png)
![N-(2,2,2-Trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B11706815.png)
![N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-methylbenzamide](/img/structure/B11706821.png)
![2-(2-Chlorophenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B11706831.png)

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide](/img/structure/B11706863.png)
